molecular formula C21H20O B071949 3-(3,4-Diphenylphenyl)propan-1-ol CAS No. 186835-06-3

3-(3,4-Diphenylphenyl)propan-1-ol

Cat. No. B071949
CAS RN: 186835-06-3
M. Wt: 288.4 g/mol
InChI Key: RWGNIRFXQDNZLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Diphenylphenyl)propan-1-ol, also known as diphenylpropanolamine (DPA), is a synthetic compound that belongs to the family of phenethylamines. It is a chiral compound, which means it exists in two enantiomeric forms. DPA has been used in the pharmaceutical industry as a nasal decongestant and appetite suppressant. However, due to its potential side effects, it has been banned in many countries. In recent years, DPA has gained attention in scientific research for its potential therapeutic applications.

Mechanism Of Action

The exact mechanism of action of DPA is not fully understood. However, it is believed to act as a selective alpha-adrenergic receptor agonist, which leads to vasoconstriction and increased blood pressure. DPA also has an indirect sympathomimetic effect, which leads to the release of norepinephrine and epinephrine.
Biochemical and Physiological Effects
DPA has been shown to have various biochemical and physiological effects. It has been shown to increase the release of catecholamines, which leads to increased heart rate and blood pressure. DPA also has a thermogenic effect, which leads to increased metabolism and energy expenditure. Additionally, DPA has been shown to increase the release of dopamine, which leads to improved mood and motivation.

Advantages And Limitations For Lab Experiments

DPA has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. Additionally, DPA has been shown to have a high affinity for alpha-adrenergic receptors, which makes it a useful tool for studying the physiological effects of alpha-adrenergic agonists. However, DPA has a short half-life and is rapidly metabolized, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for research on DPA. One area of interest is its potential therapeutic applications in cancer treatment. Further studies are needed to determine the exact mechanism of action and efficacy of DPA in cancer cells. Additionally, DPA has been shown to have neuroprotective effects, and further studies are needed to determine its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Finally, DPA has been shown to have potential cardiovascular benefits, and further studies are needed to determine its efficacy in treating hypertension and other cardiovascular diseases.

Synthesis Methods

DPA can be synthesized using various methods, including the reduction of 3,4-diphenyl-2-oxazolidinone and the condensation of benzaldehyde with 3-phenylpropan-1-ol. The most commonly used method is the reduction of 3,4-diphenyl-2-oxazolidinone using sodium borohydride.

Scientific Research Applications

DPA has been studied for its potential therapeutic applications in various fields, including cancer research, neuroprotection, and cardiovascular disease. In cancer research, DPA has been shown to inhibit the growth of breast cancer cells and induce apoptosis. In neuroprotection, DPA has been shown to protect against ischemic brain injury and improve cognitive function. In cardiovascular disease, DPA has been shown to reduce blood pressure and improve endothelial function.

properties

CAS RN

186835-06-3

Product Name

3-(3,4-Diphenylphenyl)propan-1-ol

Molecular Formula

C21H20O

Molecular Weight

288.4 g/mol

IUPAC Name

3-(3,4-diphenylphenyl)propan-1-ol

InChI

InChI=1S/C21H20O/c22-15-7-8-17-13-14-20(18-9-3-1-4-10-18)21(16-17)19-11-5-2-6-12-19/h1-6,9-14,16,22H,7-8,15H2

InChI Key

RWGNIRFXQDNZLG-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)CCCO)C3=CC=CC=C3

Other CAS RN

186835-06-3

synonyms

3-((1,1'2',1'')-3'-terphenyl)propanol
F 050
F-050
F050

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.